![molecular formula C7H4ClNO3 B1590521 2-Chloro-3-nitrobenzaldehyde CAS No. 58755-57-0](/img/structure/B1590521.png)
2-Chloro-3-nitrobenzaldehyde
Overview
Description
2-Chloro-3-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4ClNO3 . It has an average mass of 185.565 Da and a monoisotopic mass of 184.987976 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-nitrobenzaldehyde consists of a benzene ring with a chlorine atom and a nitro group attached at the 2nd and 3rd positions respectively, and a formyl group at the 1st position .Physical And Chemical Properties Analysis
2-Chloro-3-nitrobenzaldehyde is a pale-yellow to yellow-brown solid . It has a molecular weight of 185.57 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis of Schiff Bases
2-Chloro-3-nitrobenzaldehyde: is used in the synthesis of Schiff bases, which are compounds with an imine or azomethine group (-C=N-). These bases are formed through a condensation reaction between primary amines and carbonyl compounds. Schiff bases have a wide range of applications, including serving as ligands in coordination chemistry and possessing biological activities such as antimicrobial and anti-inflammatory properties .
Ligand in Coordination Chemistry
Due to its structural flexibility, 2-Chloro-3-nitrobenzaldehyde can act as a precursor for ligands in coordination compounds. These ligands are often macrocyclic or macroacyclic polydentate, containing both nitrogen and oxygen donor atoms, which are essential for forming stable complexes with metal ions .
Pharmaceutical Applications
Schiff bases derived from 2-Chloro-3-nitrobenzaldehyde exhibit a series of biological activities. They are researched for their potential use in pharmaceuticals for their antimicrobial, antitubercular, antihelmintic, anticonvulsant, antiviral, and antioxidant activities .
Safety and Hazards
Mechanism of Action
Target of Action
As an aldehyde, it can potentially react with various biological nucleophiles, including amines and hydrazines .
Mode of Action
2-Chloro-3-nitrobenzaldehyde, being an aldehyde, can undergo reactions to form oximes and hydrazones . In these reactions, the nitrogen acts as a nucleophile, reacting with the partially positive carbon of the carbonyl group in the aldehyde . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes and hydrazones can potentially interfere with various biochemical processes, particularly those involving aldehydes and ketones .
Pharmacokinetics
Its chemical properties, such as its molecular weight of 18556 , may influence its bioavailability.
Result of Action
The formation of oximes and hydrazones can potentially alter the function of proteins and other biomolecules that interact with aldehydes and ketones .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-nitrobenzaldehyde. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C
properties
IUPAC Name |
2-chloro-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIVBBWLRIFGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506235 | |
Record name | 2-Chloro-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-nitrobenzaldehyde | |
CAS RN |
58755-57-0 | |
Record name | 2-Chloro-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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